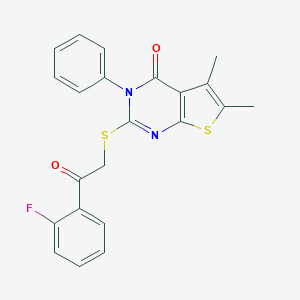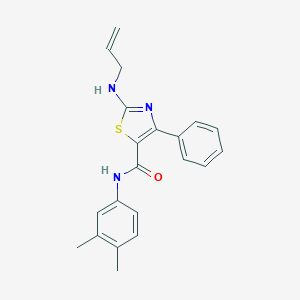
2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidinone core, substituted with various functional groups such as a fluorophenyl group, a phenyl group, and a sulfanyl group. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzaldehyde, thiourea, and various substituted acetophenones. The synthetic route may involve the following steps:
Condensation Reaction: The initial step involves the condensation of 2-fluorobenzaldehyde with thiourea to form a thioamide intermediate.
Cyclization: The thioamide intermediate undergoes cyclization with substituted acetophenones under acidic or basic conditions to form the thieno[2,3-d]pyrimidinone core.
Substitution Reactions: Subsequent substitution reactions introduce the phenyl and sulfanyl groups at specific positions on the thieno[2,3-d]pyrimidinone core.
Oxidation: The final step involves the oxidation of the sulfanyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Halogenating agents, nitrating agents, or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
Phosphorus-Containing Compounds: Various compounds containing phosphorus, used in energy conversion and storage.
Uniqueness
2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE is unique due to its specific combination of functional groups and its thieno[2,3-d]pyrimidinone core. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C22H17FN2O2S2 |
|---|---|
Poids moléculaire |
424.5g/mol |
Nom IUPAC |
2-[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H17FN2O2S2/c1-13-14(2)29-20-19(13)21(27)25(15-8-4-3-5-9-15)22(24-20)28-12-18(26)16-10-6-7-11-17(16)23/h3-11H,12H2,1-2H3 |
Clé InChI |
ZDMXIAXLIPDJPW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3F)C4=CC=CC=C4)C |
SMILES canonique |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3F)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Difluoromethoxy)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B381727.png)
![1-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B381728.png)
![1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B381729.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381730.png)
![Methyl 4,5-dimethyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B381732.png)
![methyl 2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381733.png)
![4-(4-Benzyl-1-piperazinyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381734.png)

![4-methyl-7-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B381736.png)
![Ethyl 2-[(5-methyl-2-furoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B381742.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B381743.png)
![2-Methyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381744.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381747.png)
![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B381748.png)
